4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Description
4-[(4-Cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole is a benzothiadiazole derivative characterized by a sulfonyl-linked 4-cyclopropylidenepiperidine substituent. The benzothiadiazole core is a fused heterocyclic system with electron-withdrawing properties, making it a key structural motif in materials science and medicinal chemistry. This compound’s synthesis likely involves functionalization of the benzothiadiazole core via sulfonation or nucleophilic substitution, as seen in analogous derivatives (e.g., bromomethyl-substituted precursors in and ).
Properties
IUPAC Name |
4-(4-cyclopropylidenepiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,13-3-1-2-12-14(13)16-20-15-12)17-8-6-11(7-9-17)10-4-5-10/h1-3H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHCQNDIAROII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a likely candidate for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of organic photovoltaics and as a visible-light organophotocatalyst.
Mechanism of Action
The mechanism of action for 4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. In the context of its use as a photocatalyst, the compound absorbs visible light, which excites electrons and facilitates various chemical reactions. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the cyclopropylidenepiperidinyl group can donate electrons, creating a donor-acceptor system .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazole Derivatives
Substituent Effects on Electronic and Steric Properties
The table below compares key structural analogs and their substituent-driven properties:
- Electronic Effects: The sulfonyl group in the target compound acts as an electron-withdrawing group, reducing the electron density of the benzothiadiazole core compared to donor-substituted analogs (e.g., triphenylimidazole or thienyl groups).
- Steric Effects : The cyclopropylidene group introduces significant steric hindrance, which may limit rotational freedom and stabilize specific conformations. This contrasts with bromomethyl or indole derivatives, where smaller substituents allow greater flexibility.
Optoelectronic Properties
Donor-acceptor benzothiadiazoles (e.g., BT-1T) exhibit intramolecular charge transfer (ICT) upon photoexcitation, making them ideal for organic photovoltaics. The target compound’s sulfonyl group may suppress ICT compared to thienyl or imidazole analogs but could enhance thermal stability in device architectures.
Mechanochromic Luminescence (MCL)
Triphenylimidazole-substituted benzothiadiazoles exhibit tunable MCL via crystal packing changes. The cyclopropylidene group in the target compound may similarly influence MCL by altering intermolecular interactions, though steric bulk could reduce responsiveness compared to smaller substituents.
Medicinal Chemistry Potential
Benzothiadiazoles with sulfonyl groups (e.g., 4-(bromomethyl) derivatives) are precursors for antimicrobial or kinase inhibitors. The target compound’s piperidine moiety may improve bioavailability compared to bromomethyl or acetamido analogs ().
Key Differentiators and Limitations
- Advantages :
- Enhanced rigidity from cyclopropylidene may improve target binding in drug design.
- Sulfonyl group offers metabolic stability over halogenated analogs.
- Limitations :
- Reduced solubility compared to indole or thienyl derivatives.
- Synthetic complexity due to steric hindrance during substitution reactions.
Biological Activity
4-[(4-cyclopropylidenepiperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole (CAS Number: 2097935-43-6) is a heterocyclic compound that has recently gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclopropylidene group and a sulfonyl moiety, which are believed to contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. Characterization is performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure and purity of the synthesized compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition properties, potentially impacting various signaling pathways involved in cellular processes .
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Initial tests have shown potential antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Some studies suggest that it may inhibit cancer cell proliferation through modulation of key cellular pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest its potential as an anticancer agent.
Study 2: Enzyme Inhibition
A recent study evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit enzyme activity in vitro, suggesting a mechanism that warrants further exploration for therapeutic applications in metabolic disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S₂ |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 2097935-43-6 |
| Antimicrobial Activity | Yes (specific strains) |
| Anticancer Activity | Yes (in vitro studies) |
| Anti-inflammatory Activity | Potentially positive |
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and confirms sulfonyl/piperidine connectivity.
- IR Spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (C=N in benzothiadiazole) validate functional groups.
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]+ at m/z 375.08).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly if polymorphism is suspected .
How does the sulfonyl group influence reactivity in nucleophilic substitution reactions?
Advanced
The electron-withdrawing sulfonyl group enhances electrophilicity at the benzothiadiazole’s 4- and 7-positions, facilitating nucleophilic attack. Reactivity is modulated by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states.
- Temperature : Elevated temperatures (60–80°C) accelerate substitution but may promote side reactions (e.g., ring opening).
- Nucleophile Strength : Amines or thiols yield sulfonamides or thioethers, respectively. Kinetic studies via HPLC monitor substituent-dependent rates .
What strategies reconcile contradictions in reported biological activities of benzothiadiazole derivatives?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 values, exposure times). For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models.
- Orthogonal Validation : Use enzyme inhibition assays (e.g., kinase profiling) alongside cell viability tests (MTT assays) to confirm target specificity.
- Purity Assessment : HPLC (>99% purity) and elemental analysis rule out impurities as confounding factors .
How can computational modeling predict interactions with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors, highlighting key interactions (hydrogen bonds with sulfonyl oxygen).
- MD Simulations : GROMACS assesses complex stability over 100-ns trajectories, identifying conformational changes affecting binding.
- DFT Calculations : Gaussian 16 predicts frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with inhibitory potency .
What methods identify and characterize polymorphic forms of this compound?
Q. Advanced
- Single-Crystal XRD : Differentiates polymorphs (e.g., monoclinic vs. orthorhombic) by lattice parameters and intermolecular interactions (π-π stacking, hydrogen bonds).
- Thermal Analysis : DSC/TGA detects phase transitions (melting points, decomposition) unique to each polymorph.
- Solvent Screening : Recrystallization in ethanol, acetonitrile, or THF isolates distinct forms.
- Photoluminescence (PL) : Mechanochromic luminescence (MCL) shifts (e.g., green → yellow emission under grinding) correlate with crystal packing variations .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Q. Advanced
- Reaction Optimization : Transition from batch to flow chemistry improves heat/mass transfer, critical for exothermic sulfonylation steps.
- Catalyst Recycling : Immobilized catalysts (e.g., Pd/C on silica) reduce costs and metal contamination.
- Crystallization Control : Seeding techniques and anti-solvent addition ensure consistent polymorph formation during scale-up .
How does the cyclopropylidene group affect the compound’s conformational flexibility?
Q. Advanced
- Steric Hindrance : The strained cyclopropane ring restricts piperidine ring puckering, favoring chair conformations.
- Electronic Effects : Hyperconjugation from the cyclopropylidene group alters electron density at the sulfonyl moiety, impacting hydrogen-bonding capacity.
- NMR NOE Studies : Nuclear Overhauser effects map spatial proximity between cyclopropane protons and benzothiadiazole, confirming rigid geometry .
What are the stability profiles of this compound under varying pH and temperature conditions?
Q. Advanced
- pH Stability : Degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions via sulfonyl group hydrolysis. Buffered solutions (pH 4–8) enhance shelf life.
- Thermal Stability : TGA shows decomposition onset at ~200°C. Storage at −20°C in amber vials prevents photodegradation.
- HPLC Monitoring : Track degradation products (e.g., benzothiadiazole-4-sulfonic acid) over time .
How can structure-activity relationship (SAR) studies optimize biological activity?
Q. Advanced
- Substituent Variation : Introduce electron-donating groups (e.g., methyl, methoxy) at the benzothiadiazole 5-position to enhance lipophilicity and blood-brain barrier penetration.
- Piperidine Modifications : Replace cyclopropylidene with spirocyclic or fluorinated groups to improve target selectivity.
- In Silico Screening : Virtual libraries predict derivatives with improved binding affinity (ΔG < −8 kcal/mol) before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
